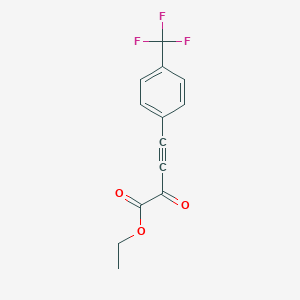
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-3-ynoate moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but different functional groups, leading to distinct chemical properties and applications.
Trifluoromethyl-substituted benzoates: These compounds share the trifluoromethyl group but differ in their core structures, resulting in varied reactivity and uses.
Fluorinated aromatic compounds: These compounds exhibit similar electronic properties due to the presence of fluorine atoms, making them useful in similar applications.
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H9F3O3 |
|---|---|
分子量 |
270.20 g/mol |
IUPAC名 |
ethyl 2-oxo-4-[4-(trifluoromethyl)phenyl]but-3-ynoate |
InChI |
InChI=1S/C13H9F3O3/c1-2-19-12(18)11(17)8-5-9-3-6-10(7-4-9)13(14,15)16/h3-4,6-7H,2H2,1H3 |
InChIキー |
GOBILQHLYCJHPT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![N-(1H-Benzo[d]imidazol-6-yl)acrylamide](/img/structure/B12834713.png)
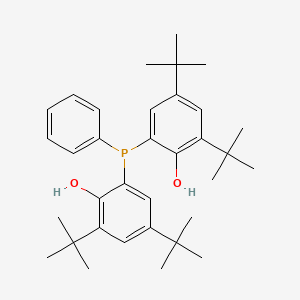
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)
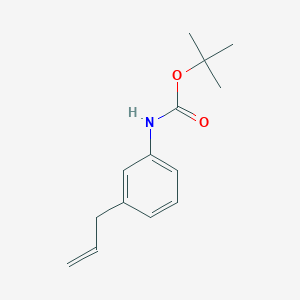

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)
![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
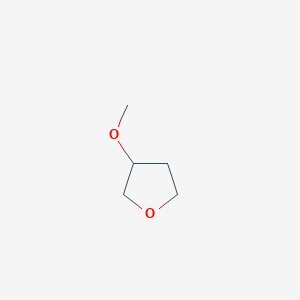
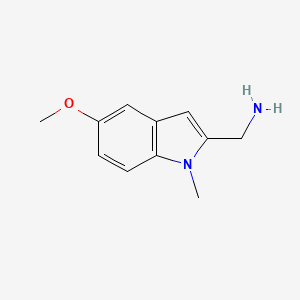
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)


